molecular formula C12H17NO5 B8076269 1-(p-Tolyloxy)propan-2-amine oxalate

1-(p-Tolyloxy)propan-2-amine oxalate

Cat. No.: B8076269
M. Wt: 255.27 g/mol
InChI Key: PZNLLONULDBAFO-UHFFFAOYSA-N
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Description

1-(p-Tolyloxy)propan-2-amine oxalate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(p-Tolyloxy)propan-2-amine oxalate is a compound of significant interest in pharmacology, particularly due to its structural similarity to atomoxetine, a well-known selective norepinephrine reuptake inhibitor (NRI) used in the treatment of attention deficit hyperactivity disorder (ADHD). This article explores the biological activity of this compound, detailing its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NC2H2O4C_{12}H_{17}N\cdot C_2H_2O_4, with a molecular weight of 255.27 g/mol. The compound features a p-tolyloxy group attached to a propan-2-amine backbone, which is significant for its biological activity.

Research indicates that this compound may influence neurotransmitter systems, particularly those involving norepinephrine. Similar compounds have demonstrated the ability to modulate mood and cognitive functions by inhibiting the reuptake of norepinephrine, thus increasing its availability in synaptic clefts.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional similarities between this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compound C12H17NC2H2O4C_{12}H_{17}N\cdot C_2H_2O_4Potential NRI activity; structural analog of atomoxetine
Atomoxetine C16H21NC_{16}H_{21}NSelective norepinephrine reuptake inhibitor; used for ADHD
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate C15H21NC2H2O4C_{15}H_{21}N\cdot C_2H_2O_4Related to atomoxetine; potential for similar activity
N,N-Dimethyl-(3-phenyl-3-o-tolyloxy)propan-1-amine C17H25NC_{17}H_{25}NVariation with dimethyl substitution; affects pharmacokinetics

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to its analogs, suggesting a unique mechanism that warrants further investigation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of p-tolyl alcohol with propan-2-amines in the presence of suitable reagents such as acetic anhydride or other coupling agents. The final product is often converted to its oxalate salt form through reaction with oxalic acid in an alcohol solvent.

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds structurally related to this compound in various biological assays:

  • Neuropharmacological Studies : In vitro assays demonstrated that similar compounds can significantly increase dopamine levels in neural tissues, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds on cancer cell lines indicated that these substances could induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
  • Behavioral Studies : Animal models treated with related NRIs showed improved cognitive function and reduced symptoms associated with ADHD, reinforcing the therapeutic potential of this class of compounds .

Properties

IUPAC Name

1-(4-methylphenoxy)propan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2H2O4/c1-8-3-5-10(6-4-8)12-7-9(2)11;3-1(4)2(5)6/h3-6,9H,7,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNLLONULDBAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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